molecular formula C11H20O2 B14559561 7-Ethyl-7-hydroxynon-1-en-5-one CAS No. 61841-09-6

7-Ethyl-7-hydroxynon-1-en-5-one

Cat. No.: B14559561
CAS No.: 61841-09-6
M. Wt: 184.27 g/mol
InChI Key: HYOPGHYEHMAOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-7-hydroxynon-1-en-5-one is an organic compound with the molecular formula C11H20O2. It is a ketone with a hydroxyl group and an ethyl substituent on a nonene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-7-hydroxynon-1-en-5-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 7-ethyl-7-hydroxyheptanal with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process. Industrial methods often focus on scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-7-hydroxynon-1-en-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Ethyl-7-hydroxynon-1-en-5-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 7-Ethyl-7-hydroxynon-1-en-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its full potential .

Comparison with Similar Compounds

Similar Compounds

  • 7-Ethyl-7-hydroxyheptanal
  • 7-Ethyl-7-oxonon-1-en-5-one
  • 7-Ethyl-7-carboxynon-1-en-5-one

Uniqueness

7-Ethyl-7-hydroxynon-1-en-5-one is unique due to its specific structural features, including the presence of both a hydroxyl group and a carbonyl group on a nonene backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61841-09-6

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

7-ethyl-7-hydroxynon-1-en-5-one

InChI

InChI=1S/C11H20O2/c1-4-7-8-10(12)9-11(13,5-2)6-3/h4,13H,1,5-9H2,2-3H3

InChI Key

HYOPGHYEHMAOQG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC(=O)CCC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.